alpha-Guanidinoglutaric acid
Overview
Description
Alpha-Guanidinoglutaric acid is a guanidino compound found in the mammalian brain. It is known for its role in generating superoxide, hydroxyl radicals, and nitric oxide, which can induce cell death in glial cells . This compound is also associated with inducing seizures and convulsions in various animal models .
Mechanism of Action
Target of Action
Alpha-Guanidinoglutaric acid (α-GGA) primarily targets neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in neuronal signaling.
Mode of Action
This compound functions as a linear mixed-type inhibitor of nNOS . It interacts with nNOS and effectively inhibits its activity, with an inhibition constant (Ki) of 2.69 µM .
Biochemical Pathways
This compound is involved in the production of reactive oxygen species. It is a generator of superoxide, hydroxyl radicals, and nitric oxide . These compounds play significant roles in various biochemical pathways, including those related to oxidative stress and cell death.
Pharmacokinetics
It is known that guanidino compounds, including this compound, are present in the mammalian brain .
Result of Action
The generation of reactive oxygen species by this compound can lead to cellular damage . Specifically, it has been reported to induce C6 glial cell death . This compound, along with other guanidino compounds, can induce seizures and convulsions in certain animals when injected intracisternally .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other guanidino compounds can affect its action . .
Biochemical Analysis
Biochemical Properties
Alpha-Guanidinoglutaric acid participates in biochemical reactions and interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .
Cellular Effects
This compound has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Guanidinoglutaric acid can be synthesized through the reaction of guanidine with glutaric acid under controlled conditions. The reaction typically involves the use of a strong base to deprotonate the guanidine, allowing it to react with the carboxylic acid groups of glutaric acid to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions involving this compound can occur, particularly at the guanidine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or other oxidative derivatives .
Scientific Research Applications
Alpha-Guanidinoglutaric acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving guanidino compounds.
Biology: The compound is studied for its role in generating reactive oxygen species and its effects on cellular processes.
Medicine: Research on this compound includes its potential role in neurological disorders due to its ability to induce seizures and convulsions.
Industry: It may be used in the synthesis of other guanidino compounds and as a research tool in various industrial applications
Comparison with Similar Compounds
- Guanidinoethanesulfonic acid
- Guanidinoacetic acid
- Guanidinosuccinic acid
- N-acetylarginine
- Beta-guanidinopropionic acid
- Creatinine
- Gamma-guanidinobutyric acid
- Arginine
- Guanidine
- Methylguanidine
- Homoarginine
Comparison: Alpha-Guanidinoglutaric acid is unique among guanidino compounds due to its specific ability to generate a range of reactive oxygen species and its pronounced effects on inducing seizures and convulsions. While other guanidino compounds also have biological activities, this compound’s role in oxidative stress and cell death sets it apart .
Properties
IUPAC Name |
(2S)-2-(diaminomethylideneamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-6(8)9-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)(H4,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVRMJOHATSPD-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994232 | |
Record name | N-Carbamimidoylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73477-53-9 | |
Record name | L-Glutamic acid, N-(aminoiminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073477539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamimidoylglutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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